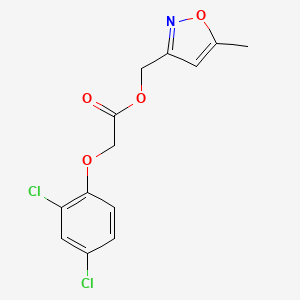

![molecular formula C22H41N3O2 B2463303 2-methyl-N-{11-oxo-11-[(2-piperidinoethyl)amino]undecyl}acrylamide CAS No. 866137-23-7](/img/structure/B2463303.png)

2-methyl-N-{11-oxo-11-[(2-piperidinoethyl)amino]undecyl}acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

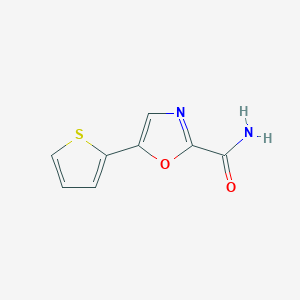

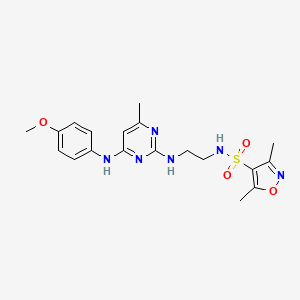

Description

2-methyl-N-{11-oxo-11-[(2-piperidinoethyl)amino]undecyl}acrylamide is a synthetic compound that has been used in scientific research for various purposes. It is a member of the acrylamide family of compounds and is commonly referred to as MPA. MPA has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.

Scientific Research Applications

Polymer Applications

Use in Adhesive Polymers : A study by Lamparth et al. (2014) synthesized polymerizable phthalic acid derivatives, closely related to the specified compound. These derivatives demonstrate high reactivity in free radical polymerization, making them suitable for water-based adhesive formulations, particularly in single-bottle adhesives (Lamparth et al., 2014).

Development of Multifunctional Polymers : Long Ling and W. Habicher (2001) reported on the synthesis of new multifunctional N-substituted (meth)acrylamides containing a hindered piperidine and a hydroxyl group. These compounds are homopolymerized and copolymerized with various other monomers, suggesting their potential in creating novel polymer materials (Long Ling & Habicher, 2001).

Food Chemistry

- Acrylamide Formation in Food : Research by Zamora and Hidalgo (2008) explores the formation of acrylamide, a compound structurally related to the one , in heated foodstuffs. This study is significant in understanding the chemical interactions during food processing, although it does not directly involve the specified acrylamide derivative (Zamora & Hidalgo, 2008).

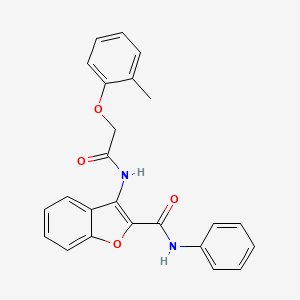

Medicinal Chemistry

- Antibacterial and Anticancer Properties : A study by Bondock and Hanaa Gieman (2015) investigated the synthesis of certain acrylamide derivatives and evaluated their antibacterial and anticancer activities. This indicates potential medicinal applications of similar acrylamide compounds (Bondock & Gieman, 2015).

Other Applications

- Polymerization Techniques and Structural Analysis : Goswami et al. (2015) studied the structure and packing of acrylamide monomers similar to the specified compound. This research is relevant for understanding the chemical and physical properties of these compounds in various applications (Goswami et al., 2015).

Mechanism of Action

Mode of Action

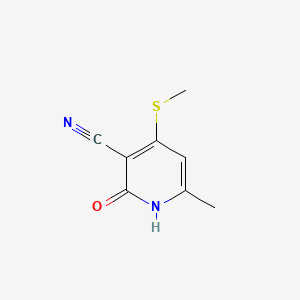

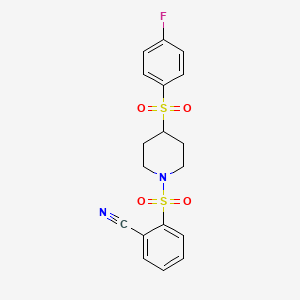

It’s worth noting that compounds with similar structures have been involved in reactions catalyzed by palladium systems . These reactions typically involve the formation of nitrile-containing products

Biochemical Pathways

Compounds with similar structures have been involved in cyanation reactions This suggests that the compound might interact with biochemical pathways involving nitrile groups or cyanation reactions

Pharmacokinetics

The impact of these properties on the bioavailability of the compound would need to be determined through further pharmacokinetic studies .

Result of Action

Based on the potential involvement in cyanation reactions , it can be hypothesized that the compound might contribute to the formation of nitrile-containing products. Further experimental studies are needed to confirm this.

Action Environment

It’s worth noting that environmental factors such as temperature, ph, and the presence of other molecules can often influence the action and stability of chemical compounds .

properties

IUPAC Name |

11-(2-methylprop-2-enoylamino)-N-(2-piperidin-1-ylethyl)undecanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H41N3O2/c1-20(2)22(27)24-15-11-8-6-4-3-5-7-10-14-21(26)23-16-19-25-17-12-9-13-18-25/h1,3-19H2,2H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBKTKBKCIXBQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCCCCCCCCCCC(=O)NCCN1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B2463220.png)

![(2S,3S)-3-Hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid;hydrochloride](/img/structure/B2463223.png)

![2-{5-chloro-2,4-dioxo-3-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2463224.png)

![Tert-butyl N-[(1R,2S)-2-aminocyclobutyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B2463233.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2463239.png)

![3-chloro-N-(4-{1-[(propylamino)carbonyl]cyclopropyl}phenyl)benzamide](/img/structure/B2463242.png)